![molecular formula C25H16Br2O2 B3048438 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene CAS No. 169169-89-5](/img/structure/B3048438.png)
2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene
Overview
Description
2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene is a chemical compound that has been used as a template for the N-carbazole capped oligofluorenes, which show potential as hole-transporting materials for organic light emitting devices (OLEDs) .
Synthesis Analysis
The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene has been catalyzed by bifunctional ionic liquids . The compound was prepared from phenol and fluorenone using cationic ion-exchange resin as the condensation catalyst .Molecular Structure Analysis
The molecular structure of 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene has been characterized by elemental analysis, MS, HPLC, FTIR, 1H NMR and 13C NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene have been studied. The compound can be obtained through the condensation reaction of 9-fluorenone and phenol under acidic catalysis .Physical And Chemical Properties Analysis
The molecular formula of 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene is C25H16Br2O2 and its molecular weight is 508.20134 .Scientific Research Applications
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
This compound has been found to have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Cancer Therapy
Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, this compound, as an FGFR inhibitor, has potential applications in cancer therapy .
Drug Development
This compound, with its low molecular weight, would be an appealing lead compound beneficial to the subsequent optimization . It’s being developed as a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
Inhibition of Cell Migration and Invasion
Apart from inhibiting cell proliferation, this compound has also been found to significantly inhibit the migration and invasion of 4T1 cells . This property is particularly useful in preventing the spread of cancer cells.
Study of Signal Transduction Pathways
The FGF–FGFR axis, which this compound targets, is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Therefore, this compound can be used in research to understand these biological processes better.
Mechanism of Action
Target of Action
It’s known that this compound is a key intermediate in the synthesis of various polymers and organic electronic devices .
Mode of Action
The compound is synthesized through the condensation reaction of 9-fluorenone and phenol, catalyzed by bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) . The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene .
Biochemical Pathways
The compound is a crucial intermediate in the synthesis of various materials with high thermal stability and good optical properties .
Pharmacokinetics
The compound’s high conversion rate and selectivity in its synthesis suggest it may have favorable bioavailability .
Result of Action
The result of the action of 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene is the production of materials with high thermal stability and good optical properties . These materials are used in the manufacture of products such as epoxy resin, polycarbonate, and acrylic resin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene. For instance, the use of BFILs as catalysts in the synthesis of the compound is considered a green approach, as these catalysts are easier to recycle compared to traditional catalysts . Furthermore, the compound’s vapor pressure has been measured using the Knudsen effusion method, suggesting that it may be influenced by temperature and pressure .
properties
IUPAC Name |
4-[2,7-dibromo-9-(4-hydroxyphenyl)fluoren-9-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Br2O2/c26-17-5-11-21-22-12-6-18(27)14-24(22)25(23(21)13-17,15-1-7-19(28)8-2-15)16-3-9-20(29)10-4-16/h1-14,28-29H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZINZLHCBTJAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621597 | |
Record name | 4,4'-(2,7-Dibromo-9H-fluorene-9,9-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene | |
CAS RN |
169169-89-5 | |
Record name | 4,4'-(2,7-Dibromo-9H-fluorene-9,9-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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